Org 24598 リチウム塩

概要

説明

2. 製法

合成経路と反応条件: Org 24598 リチウム塩の合成には、いくつかの重要なステップが含まれます。

出発物質: 合成は、中間体である3-フェニル-3-[(4-トリフルオロメチル)フェノキシ]プロピルアミンから始まります。

N-メチル化: 中間体は、炭酸カリウムなどの塩基の存在下、ヨウ化メチルを用いてN-メチル化されます。

リチウム塩形成: 最後のステップでは、N-メチル化された中間体を水性媒体中で水酸化リチウムと反応させることでリチウム塩が形成されます。

工業的製造方法: Org 24598 リチウム塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために反応条件を最適化します。 温度、反応時間、溶媒の選択などの重要なパラメーターは、目的の製品品質を実現するために注意深く制御されます .

科学的研究の応用

Org 24598 リチウム塩は、幅広い科学研究に応用されています。

神経薬理学: グリシン作動性神経伝達の調節とそのシナプス可塑性への影響を研究するために使用されます。

生化学: この化合物は、グリシントランスポーターとそのさまざまな生理学的プロセスにおける役割に関する研究で使用されます。

医学: Org 24598 リチウム塩は、統合失調症や慢性疼痛などの神経疾患における潜在的な治療的用途について調査されています。

作用機序

Org 24598 リチウム塩は、グリシントランスポータータイプ1(GlyT1)を選択的に阻害することによって効果を発揮します。この阻害はグリシンの細胞外濃度を増加させ、それによってグリシン作動性神経伝達を強化します。この化合物のGlyT1に対する作用は、グリシン作動性シナプス電流の延長とNMDA受容体媒介シナプス応答の増強につながります。 この機序は、神経研究と潜在的な治療的用途の文脈で特に重要です .

類似化合物:

Org 25543: 異なる化学構造を持つ別のGlyT1阻害剤。

ALX 5407: 同様の研究用途で使用される強力なGlyT1阻害剤。

ユニークさ: Org 24598 リチウム塩は、その特殊な化学構造によってユニークであり、GlyT1阻害に対して高い選択性と効力を発揮します。 これは、神経薬理学研究と潜在的な治療開発において貴重なツールとなっています .

生化学分析

Biochemical Properties

Org 24598 lithium salt plays a significant role in biochemical reactions. It interacts with the glycine transporter type 1 (GlyT1), inhibiting its function . This interaction affects the transport of glycine, a crucial amino acid involved in various metabolic processes.

Cellular Effects

The inhibition of GlyT1 by Org 24598 lithium salt has profound effects on various types of cells and cellular processes. It influences cell function by modulating the transport of glycine, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Org 24598 lithium salt exerts its effects by binding to GlyT1, inhibiting its function . This inhibition can lead to changes in gene expression related to glycine transport and metabolism.

Dosage Effects in Animal Models

The effects of Org 24598 lithium salt can vary with different dosages in animal models

Metabolic Pathways

Org 24598 lithium salt is involved in the metabolic pathway related to glycine transport . It interacts with GlyT1, which plays a crucial role in this pathway.

Transport and Distribution

Org 24598 lithium salt is likely transported and distributed within cells and tissues via its interaction with GlyT1

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Org 24598 lithium salt involves several key steps:

Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-phenyl-3-[(4-trifluoromethyl)phenoxy]propylamine.

N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the N-methylated intermediate with lithium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of Org 24598 lithium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .

化学反応の分析

反応の種類: Org 24598 リチウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を修飾するために実行できます。

置換: Org 24598 リチウム塩は、特にフェノキシ基とフェニル基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化剤または求核剤を置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、還元は化合物の還元型を生成する可能性があります .

類似化合物との比較

Org 25543: Another GlyT1 inhibitor with a different chemical structure.

ALX 5407: A potent GlyT1 inhibitor used in similar research applications.

Uniqueness: Org 24598 lithium salt is unique due to its specific chemical structure, which confers high selectivity and potency for GlyT1 inhibition. This makes it a valuable tool in neuropharmacological research and potential therapeutic development .

特性

IUPAC Name |

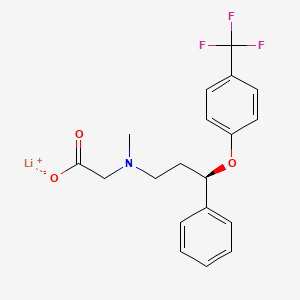

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXVSNARQMSDL-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585244 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722456-08-8 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。